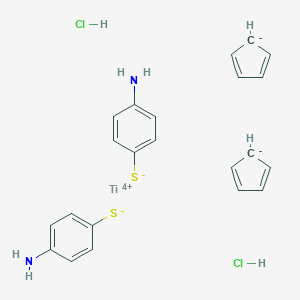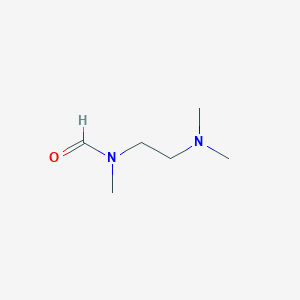
(2S,3R)-2-methylpiperidine-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Intermediate for Renin Inhibitory Peptides : This compound is useful in the preparation of renin inhibitory peptides, contributing to the design of novel angiotensinogen transition-state analogues (Thaisrivongs et al., 1987).
Chiral Discriminating Agents : It serves as a chiral discriminating agent in the chromatographic separation of diastereomeric amides and esters, particularly the enantiomers of (2R,3R)-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acid (Piwowarczyk et al., 2008).
Synthesis of Enantiomerically Pure Compounds : The syntheses of enantiomerically pure (2R, 3R) and (2S, 3S) 3-hydroxypipecolic acids have been achieved from this compound, highlighting its importance in stereoselective synthesis (Greck et al., 1996).
Formation of Carbamates : The carbamate of 2-methylpiperidine is a stable species in aqueous solutions. Its formation constants can be used to estimate the standard molar enthalpy of reaction, indicating its significance in physical chemistry (Mcgregor et al., 2018).
Inverse Agonist at Human Delta-Opioid Receptor : (2S,3R)TMT-L-Tic-OH, derived from this compound, acts as a potent inverse agonist at the human delta-opioid receptor, influencing G protein activation (Hosohata et al., 1999).
Synthesis of Hydroxy Pipecolic Acid Derivatives : It's used in novel methods for synthesizing 6-substituted 4-hydroxy pipecolic acid derivatives, with applications in organic synthesis (Purkayastha et al., 2010).
Catalysis in Synthesis of Carboxylic Acids : It plays a role in palladium-catalyzed carbon alkylations leading to various carboxylic acids (Braun et al., 2011).
Enzymatic Preparation for Polymers : It's used in enzymatic preparation of benzyl (3R,4R)-3-methylmalolactonate for the preparation of optically active and racemic polymers (Bear et al., 1998).
Inhibitors in Neuropharmacology : Some derivatives of this compound act as weak inhibitors of the GABA uptake system, relevant in neuropharmacological research (Jacobsen et al., 1982).
Orientations Futures
Piperidine derivatives, including “(2S,3R)-2-methylpiperidine-3-carboxylic acid”, play a significant role in drug design and the pharmaceutical industry . Therefore, future research may focus on developing new synthesis methods, studying its biological activity, and exploring its potential applications in medicine .
Propriétés
IUPAC Name |
(2S,3R)-2-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWPBIIDJCWFFN-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-methylpiperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)








